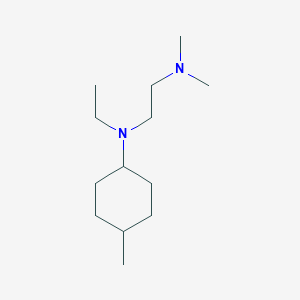
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide, also known as PPTA, is a synthetic compound that is widely used in scientific research. It belongs to the class of thioacetamide derivatives and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. N-(4-phenoxyphenyl)-2-(phenylthio)acetamide can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases. Moreover, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide also has some limitations, including its potential toxicity and limited bioavailability in vivo. Therefore, caution should be exercised when using N-(4-phenoxyphenyl)-2-(phenylthio)acetamide in lab experiments, and appropriate safety measures should be taken.
Zukünftige Richtungen
There are several future directions for the research on N-(4-phenoxyphenyl)-2-(phenylthio)acetamide. One potential area of investigation is the development of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide derivatives with improved bioavailability and pharmacokinetic properties. Another area of interest is the identification of the molecular targets of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide and the elucidation of its mechanism of action at the molecular level. Moreover, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide could be further investigated as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Conclusion:
In conclusion, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has shown promising results in various scientific research studies, including cancer research, neurobiology, and drug development. N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has several advantages for lab experiments, but caution should be exercised when using it due to its potential toxicity. There are several future directions for the research on N-(4-phenoxyphenyl)-2-(phenylthio)acetamide, and further investigation could lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide involves the reaction between 4-phenoxyaniline and phenylthioacetic acid in the presence of a catalyst. The reaction results in the formation of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been used in various scientific research studies, including cancer research, neurobiology, and drug development. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been investigated as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(4-phenoxyphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c22-20(15-24-19-9-5-2-6-10-19)21-16-11-13-18(14-12-16)23-17-7-3-1-4-8-17/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYIMZSFMFSDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-2-(phenylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)



![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)



![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)